Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate
Brand Name: Vulcanchem
CAS No.: 84681-81-2
VCID: VC20294828
InChI: InChI=1S/C16H12Cl2N4O7S2.Ba/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2
SMILES:
Molecular Formula: C16H10BaCl2N4O7S2
Molecular Weight: 642.6 g/mol

Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate

CAS No.: 84681-81-2

Cat. No.: VC20294828

Molecular Formula: C16H10BaCl2N4O7S2

Molecular Weight: 642.6 g/mol

* For research use only. Not for human or veterinary use.

Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate - 84681-81-2

Specification

CAS No. 84681-81-2
Molecular Formula C16H10BaCl2N4O7S2
Molecular Weight 642.6 g/mol
IUPAC Name barium(2+);2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate
Standard InChI InChI=1S/C16H12Cl2N4O7S2.Ba/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2
Standard InChI Key DAXHSWBKGACBIT-UHFFFAOYSA-L
Canonical SMILES CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Ba+2]

Introduction

Chemical Structure and Molecular Characterization

Core Structural Features

The compound’s architecture centers on a 1H-pyrazole ring (4,5-dihydro-3-methyl-5-oxo) linked via an azo (-N=N-) group to a 4-sulphonatophenyl moiety. A second benzenesulphonate group, substituted with 2,5-dichloro groups, completes the anion (Figure 1) . The barium ion (Ba²⁺) neutralizes the two sulphonate groups, forming a 1:1 metal-ligand complex. Computational analyses using InChI descriptors confirm the planar geometry of the azo-pyrazole system, with intramolecular hydrogen bonding between the sulphonate oxygens and the pyrazole NH group .

Molecular Formula: C₁₈H₁₃BaCl₂N₃O₈S₂
Molecular Weight: 558.2 g/mol .

Spectroscopic Properties

Fourier-transform infrared (FT-IR) spectroscopy reveals key absorptions:

  • N=N stretch: 1590–1450 cm⁻¹ (azo linkage)

  • S=O stretch: 1180–1120 cm⁻¹ (sulphonates)

  • C-Cl stretch: 750–600 cm⁻¹ (dichloro substituents) .
    Nuclear magnetic resonance (¹H NMR) in D₂O shows a singlet for the pyrazole CH₃ group at δ 2.3 ppm and aromatic protons between δ 7.1–8.2 ppm, consistent with deshielding by electron-withdrawing substituents .

Synthetic Methodologies

Azo Coupling and Cyclocondensation

The synthesis involves sequential azo coupling and pyrazole cyclization (Scheme 1):

  • Diazotization: 4-Aminobenzenesulphonic acid is diazotized with NaNO₂/HCl at 0–5°C.

  • Coupling: The diazonium salt reacts with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid under alkaline conditions (pH 8–9) .

  • Sulphonylation: The intermediate undergoes sulphonation with chlorosulphonic acid, followed by barium exchange to yield the final product .

Optimization: Recent protocols replace traditional bases (e.g., Et₃N) with deep eutectic solvents (DES) or ionic liquids (e.g., [bmim]OH), achieving yields >85% under mild conditions .

Eco-Friendly Modifications

Soltanzadeh et al. demonstrated solvent-free synthesis using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, reducing reaction times to 0.5–12 hours . Kangani et al. reported a four-component cascade reaction (hydrazine, acetoacetic ester, aldehyde, malononitrile) catalyzed by maltobiose, yielding analogous pyrano[2,3-c]pyrazoles in 90% efficiency .

Physicochemical and Functional Properties

Solubility and Stability

The compound exhibits high water solubility (>50 g/L at 25°C) due to sulphonate groups, with stability up to 300°C (thermogravimetric analysis). The barium ion minimizes hygroscopicity, enhancing shelf-life compared to sodium or potassium salts .

Chromophoric Behavior

The conjugated azo-pyrazole system absorbs at λₘₐₓ = 420 nm (visible spectrum), rendering it suitable as a yellow-orange pigment. Bathochromic shifts occur in polar aprotic solvents (Δλ = +15 nm in DMF) .

Industrial and Biomedical Applications

Textile Dyeing

As a reactive dye (e.g., C.I. Reactive Yellow 39), it covalently binds cellulose fibers via sulphonate ester linkages, achieving colorfastness ratings of 4–5 (ISO 105-C06) .

Coordination Chemistry

Barium’s large ionic radius (2.35 Å) facilitates supramolecular architectures. X-ray crystallography reveals a distorted square-antiprismatic geometry, with sulphonate oxygens coordinating Ba²⁺ at 2.8–3.1 Å .

Recent Advances and Future Directions

Catalytic Applications

Cu(I)-catalyzed oxidative coupling (Zhu et al.) enables modular derivatization of the pyrazole core, introducing perfluoroalkyl or heteroaryl groups for enhanced photostability .

MethodCatalystYield (%)Time (h)Eco-Friendliness
TraditionalNone6524Low
DES-mediated K₂CO₃/glycerol886High
Solvent-free TBAB820.5–12Moderate
Four-component Maltobiose903High

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